DNA Gyrase-IN-4

Description

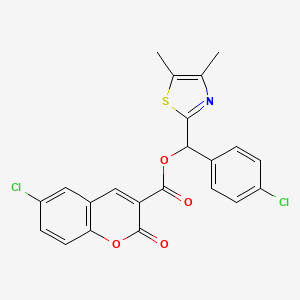

Structure

3D Structure

Properties

Molecular Formula |

C22H15Cl2NO4S |

|---|---|

Molecular Weight |

460.3 g/mol |

IUPAC Name |

[(4-chlorophenyl)-(4,5-dimethyl-1,3-thiazol-2-yl)methyl] 6-chloro-2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C22H15Cl2NO4S/c1-11-12(2)30-20(25-11)19(13-3-5-15(23)6-4-13)29-22(27)17-10-14-9-16(24)7-8-18(14)28-21(17)26/h3-10,19H,1-2H3 |

InChI Key |

YMHLFZHIJKICAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C(C2=CC=C(C=C2)Cl)OC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Inhibitory Kinetics of DNA Gyrase-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory kinetics of DNA Gyrase-IN-4, a potent inhibitor of bacterial DNA gyrase. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key processes to support research and development efforts in the field of antibacterial drug discovery.

Introduction to DNA Gyrase and DNA Gyrase-IN-4

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, transcription, and repair.[1] It introduces negative supercoils into DNA, a process that is crucial for relieving the topological stress that arises during these cellular processes.[1] The enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits (A2B2).[2] The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[2] Due to its essential role in bacterial survival and its absence in humans, DNA gyrase is a well-validated and attractive target for the development of new antibacterial agents.[2]

DNA Gyrase-IN-4 (also referred to as compound 8p) has been identified as a potent inhibitor of DNA gyrase.[2] It belongs to a class of novel coumarin-thiazolyl ester derivatives.[2] This guide focuses on the inhibitory properties and kinetic profile of this compound.

Quantitative Inhibitory Data

The inhibitory activity of DNA Gyrase-IN-4 has been characterized by its half-maximal inhibitory concentration (IC50) against DNA gyrase and its minimum inhibitory concentration (MIC) against various bacterial strains. This data is summarized in the tables below.

Table 1: In Vitro Enzyme Inhibition

| Compound | Target Enzyme | IC50 (µM) | Reference |

| DNA Gyrase-IN-4 (compound 8p) | DNA Gyrase | 0.13 | [2] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| DNA Gyrase-IN-4 (compound 8p) | Staphylococcus aureus | 0.05 | [2] |

| Listeria monocytogenes | 0.05 | [2] | |

| Salmonella | 0.05 | [2] | |

| Escherichia coli | 8 | [2] | |

| Drug-Resistant Bacteria | 4 | [2] |

Mechanism of Action

While the precise binding mode of DNA Gyrase-IN-4 is still under investigation, molecular docking studies suggest that it binds effectively to DNA gyrase, interacting with key amino acid residues within the enzyme.[2] The coumarin scaffold is a known structural motif in other DNA gyrase inhibitors, which typically function by competitively inhibiting the ATPase activity of the GyrB subunit.[2] The inhibitory action of DNA Gyrase-IN-4 likely disrupts the normal catalytic cycle of the enzyme, leading to a cessation of DNA supercoiling and ultimately bacterial cell death.

Figure 1: Proposed mechanism of DNA gyrase inhibition by DNA Gyrase-IN-4.

Experimental Protocols

The following section details a representative experimental protocol for determining the inhibitory activity of compounds against DNA gyrase using a supercoiling assay. This method is based on commonly used procedures in the field, as the specific protocol for DNA Gyrase-IN-4 from the primary literature was not available.

DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the concentration at which an inhibitor reduces the DNA supercoiling activity of DNA gyrase by 50% (IC50).

Principle: The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase in the presence of ATP. The different topological forms of DNA (relaxed, supercoiled, and intermediate topoisomers) are then separated by agarose gel electrophoresis and quantified.

Materials:

-

Enzyme: Purified E. coli or S. aureus DNA gyrase (containing both GyrA and GyrB subunits).

-

DNA Substrate: Relaxed pBR322 plasmid DNA (typically at a concentration of 1 µg/µL).

-

Assay Buffer (5x): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.

-

Test Compound: DNA Gyrase-IN-4 dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

Stop Solution/Loading Dye: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL bromophenol blue.

-

Agarose Gel: 1% (w/v) agarose in TAE buffer (40 mM Tris-acetate, 1 mM EDTA).

-

Staining Solution: Ethidium bromide (0.5 µg/mL) in TAE buffer.

Procedure:

-

Reaction Setup:

-

On ice, prepare a master mix containing the 5x assay buffer, relaxed pBR322 DNA, and sterile water to the desired final volume.

-

Aliquot the master mix into individual reaction tubes.

-

Add the test compound (DNA Gyrase-IN-4) at a range of final concentrations to the reaction tubes. Include a positive control (a known DNA gyrase inhibitor like novobiocin) and a negative control (solvent only).

-

-

Enzyme Addition:

-

Dilute the DNA gyrase enzyme to the appropriate working concentration in the dilution buffer. The amount of enzyme should be sufficient to fully supercoil the DNA substrate in the absence of an inhibitor.

-

Add the diluted enzyme to each reaction tube to initiate the reaction. The final reaction volume is typically 20-30 µL.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 30-60 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding the stop solution/loading dye.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

-

Visualization and Quantification:

-

Stain the gel with ethidium bromide solution and destain with water.

-

Visualize the DNA bands under UV light and capture an image.

-

Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.

-

-

Data Analysis:

-

Calculate the percentage of supercoiled DNA for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of supercoiling activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Figure 2: General workflow for a DNA gyrase supercoiling inhibition assay.

Conclusion

DNA Gyrase-IN-4 is a promising antibacterial agent with potent inhibitory activity against DNA gyrase and a broad spectrum of activity against several bacterial species. The low micromolar IC50 value highlights its potential for further development. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this and other novel DNA gyrase inhibitors. Further studies are warranted to elucidate the precise kinetic parameters (e.g., Ki) and the exact mode of inhibition of DNA Gyrase-IN-4, which will be crucial for its optimization as a therapeutic agent.

References

In Vitro Efficacy of DNA Gyrase-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of DNA Gyrase-IN-4, a novel inhibitor of bacterial DNA gyrase. This document details its inhibitory potency, antibacterial spectrum, the methodologies for its evaluation, and its putative mechanism of action.

Quantitative Assessment of Inhibitory Activity

DNA Gyrase-IN-4 has demonstrated potent inhibitory activity against bacterial DNA gyrase and significant antibacterial efficacy against a range of pathogenic bacteria. The key quantitative metrics for its in vitro activity are summarized below.

| Parameter | Value | Target/Organism | Source |

| IC50 | 0.13 µM | DNA Gyrase | [1] |

| MIC | 0.05 µg/mL | Staphylococcus aureus | [1] |

| MIC | 0.05 µg/mL | Listeria monocytogenes | [1] |

| MIC | 0.05 µg/mL | Salmonella | [1] |

| MIC | 8 µg/mL | Escherichia coli | [1] |

Mechanism of Action

DNA Gyrase-IN-4 is classified as a coumarin-thiazolyl ester derivative.[1] Coumarin-based inhibitors are known to target the B subunit of DNA gyrase (GyrB), a critical component of the enzyme responsible for ATP hydrolysis. By binding to the ATP-binding pocket on GyrB, these inhibitors competitively block the enzyme's ATPase activity. This, in turn, prevents the conformational changes required for the DNA supercoiling process, ultimately leading to the cessation of DNA replication and bacterial cell death. Molecular docking studies suggest that DNA Gyrase-IN-4 binds effectively within the active site of DNA gyrase, interacting with key amino acid residues.[1]

Figure 1: Mechanism of Action of DNA Gyrase-IN-4.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the activity of DNA Gyrase-IN-4.

DNA Gyrase Supercoiling Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of DNA gyrase.

Objective: To measure the concentration of DNA Gyrase-IN-4 required to inhibit 50% of the DNA supercoiling activity of purified DNA gyrase (IC50).

Materials:

-

Purified DNA gyrase (e.g., from E. coli)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)

-

DNA Gyrase-IN-4 at various concentrations

-

Sterile water

-

Stop solution/loading dye (e.g., containing SDS and bromophenol blue)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Prepare a reaction mixture on ice containing the 5X assay buffer, relaxed pBR322 plasmid DNA, and sterile water to the desired volume.

-

Add DNA Gyrase-IN-4 at a range of final concentrations to individual reaction tubes. Include a no-inhibitor control and a no-enzyme control.

-

Initiate the reaction by adding a pre-determined optimal amount of DNA gyrase to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel in TAE or TBE buffer.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled DNA band for each inhibitor concentration.

-

Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Objective: To determine the MIC of DNA Gyrase-IN-4 against various bacterial strains.

Materials:

-

Bacterial strains (e.g., S. aureus, L. monocytogenes, Salmonella, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

DNA Gyrase-IN-4 stock solution

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of DNA Gyrase-IN-4 in the appropriate growth medium in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

-

Incubate the plates at 37°C for 16-20 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of DNA Gyrase-IN-4 at which there is no visible bacterial growth.

Experimental and Drug Discovery Workflow

The evaluation of a novel DNA gyrase inhibitor typically follows a structured workflow from initial screening to lead optimization.

Figure 2: Drug Discovery Workflow for DNA Gyrase Inhibitors.

References

In-Depth Technical Whitepaper: The Antibacterial Spectrum of DNA Gyrase-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of DNA Gyrase-IN-4, a potent inhibitor of bacterial DNA gyrase. The document details its in vitro activity against a range of pathogenic bacteria, outlines the experimental methodologies used to determine its efficacy, and illustrates its mechanism of action.

Core Executive Summary

DNA Gyrase-IN-4, also identified as compound 8p in the primary literature, is a novel coumarin-thiazolyl ester derivative with significant promise as an antibacterial agent. It demonstrates potent inhibitory activity against bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication, transcription, and repair. This inhibition leads to broad-spectrum antibacterial effects, particularly against Gram-positive bacteria. This whitepaper consolidates the available quantitative data, experimental protocols, and mechanistic understanding of DNA Gyrase-IN-4 to serve as a valuable resource for ongoing research and development in the field of antibacterial drug discovery.

Antibacterial Spectrum of DNA Gyrase-IN-4

The in vitro antibacterial activity of DNA Gyrase-IN-4 has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against several clinically relevant bacterial strains. The compound exhibits potent activity against both Gram-positive and select Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of DNA Gyrase-IN-4

| Bacterial Strain | Strain Designation | Gram Staining | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | 0.05 |

| Listeria monocytogenes | ATCC 19115 | Gram-positive | 0.05 |

| Salmonella enterica subsp. enterica serovar Typhimurium | ATCC 14028 | Gram-negative | 0.05 |

| Escherichia coli | ATCC 25922 | Gram-negative | 8 |

In Vitro DNA Gyrase Inhibitory Activity

DNA Gyrase-IN-4 is a potent inhibitor of DNA gyrase, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. This potent enzymatic inhibition is the primary mechanism behind its antibacterial activity.

Table 2: DNA Gyrase Inhibitory Activity of DNA Gyrase-IN-4

| Target Enzyme | IC50 (µM) |

| DNA Gyrase | 0.13 |

Experimental Protocols

The following sections detail the methodologies employed in the characterization of DNA Gyrase-IN-4's antibacterial and enzyme-inhibitory activities.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Bacterial Strain Preparation: The tested bacterial strains (Staphylococcus aureus ATCC 29213, Listeria monocytogenes ATCC 19115, Salmonella typhimurium ATCC 14028, and Escherichia coli ATCC 25922) were cultured in appropriate broth media overnight at 37°C.

-

Inoculum Preparation: The overnight cultures were diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.

-

Compound Dilution: DNA Gyrase-IN-4 was serially diluted in Mueller-Hinton Broth (MHB) to create a range of concentrations.

-

Incubation: The microtiter plates containing the bacterial inoculum and the serially diluted compound were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

DNA Gyrase Supercoiling Inhibition Assay

The inhibitory effect of DNA Gyrase-IN-4 on the supercoiling activity of DNA gyrase was assessed using a commercially available DNA gyrase supercoiling assay kit.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture was prepared containing relaxed plasmid DNA (substrate), E. coli DNA gyrase, ATP, and assay buffer.

-

Inhibitor Addition: DNA Gyrase-IN-4 was added to the reaction mixture at various concentrations. A control reaction without the inhibitor was also prepared.

-

Incubation: The reaction mixtures were incubated at 37°C for 1 hour to allow the supercoiling reaction to proceed.

-

Reaction Termination: The reaction was stopped by the addition of a dye-containing stop buffer.

-

Analysis: The different forms of plasmid DNA (supercoiled, relaxed, and nicked) were separated by agarose gel electrophoresis. The gel was stained with a fluorescent dye (e.g., ethidium bromide) and visualized under UV light.

-

IC50 Determination: The intensity of the supercoiled DNA band was quantified for each inhibitor concentration. The IC50 value was calculated as the concentration of DNA Gyrase-IN-4 that resulted in a 50% reduction in the supercoiling activity compared to the control.

Visualizations

Mechanism of Action

The following diagram illustrates the mechanism of action of DNA Gyrase-IN-4.

Caption: Inhibition of DNA gyrase by DNA Gyrase-IN-4 leads to stalled replication forks and ultimately bacterial cell death.

Experimental Workflow: MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is depicted below.

Caption: Workflow for the broth microdilution method to determine the MIC of DNA Gyrase-IN-4.

Experimental Workflow: DNA Gyrase Inhibition Assay

The following diagram outlines the workflow for the DNA gyrase supercoiling inhibition assay.

Caption: Workflow for determining the IC50 of DNA Gyrase-IN-4 against DNA gyrase.

Methodological & Application

Application Notes and Protocols for DNA Gyrase-IN-4 in Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of DNA Gyrase-IN-4, a potent inhibitor of bacterial DNA gyrase, in various research and drug development applications. This document outlines the inhibitor's mechanism of action, provides key quantitative data, and offers detailed protocols for its use in bacterial culture and enzymatic assays.

Introduction

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1] It introduces negative supercoils into the DNA, a process vital for relieving torsional stress during DNA unwinding.[1] DNA Gyrase-IN-4 is a novel inhibitor that targets this crucial enzyme, demonstrating significant antibacterial activity. Its mechanism of action involves the inhibition of the supercoiling activity of DNA gyrase, leading to the accumulation of double-strand DNA breaks, induction of the SOS DNA repair system, and ultimately, bacterial cell death.[2]

Data Presentation

The inhibitory activity of DNA Gyrase-IN-4 has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against DNA gyrase and its minimum inhibitory concentrations (MICs) against a panel of bacterial strains.

| Parameter | Value | Enzyme/Organism |

| IC50 | 0.13 µM | DNA Gyrase |

| MIC | 0.05 µg/mL | Staphylococcus aureus |

| 0.05 µg/mL | Listeria monocytogenes | |

| 0.05 µg/mL | Salmonella spp. | |

| 8 µg/mL | Escherichia coli |

Note: IC50 and MIC values are crucial for designing experiments. The IC50 indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by half, providing a measure of its potency at the molecular level. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, indicating its effectiveness against whole bacterial cells.

Signaling Pathway

The inhibition of DNA gyrase by DNA Gyrase-IN-4 triggers a cascade of events within the bacterial cell, culminating in cell death. This pathway is a critical area of study for understanding the inhibitor's efficacy and the development of bacterial resistance.

Caption: Inhibition of DNA gyrase by DNA Gyrase-IN-4.

Experimental Protocols

The following are detailed protocols for key experiments involving DNA Gyrase-IN-4. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and bacterial strains.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of DNA Gyrase-IN-4 that inhibits the visible growth of a specific bacterial strain.

Materials:

-

DNA Gyrase-IN-4

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

-

Preparation of DNA Gyrase-IN-4 Dilutions:

-

Prepare a stock solution of DNA Gyrase-IN-4 in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations. The final concentrations in the assay plate should typically range from 0.008 to 128 µg/mL.

-

-

Assay Setup:

-

In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.

-

Add 50 µL of the appropriate DNA Gyrase-IN-4 dilution to each well, starting from the highest concentration.

-

Add 50 µL of the diluted bacterial inoculum to each well.

-

Include a positive control well (bacteria in CAMHB without inhibitor) and a negative control well (CAMHB only).

-

-

Incubation and Reading:

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of DNA Gyrase-IN-4 at which there is no visible growth.

-

Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits ≥90% of bacterial growth compared to the positive control.

-

Caption: Workflow for MIC determination.

Protocol 2: DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA Gyrase-IN-4 to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by purified DNA gyrase.

Objective: To determine the IC50 value of DNA Gyrase-IN-4 against DNA gyrase.

Materials:

-

DNA Gyrase-IN-4

-

Purified bacterial DNA gyrase (e.g., from E. coli)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

5X DNA gyrase assay buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine)

-

10 mM ATP solution

-

Stop buffer (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)

-

Proteinase K (10 mg/mL)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Reaction Setup:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

-

4 µL of 5X DNA gyrase assay buffer

-

2 µL of 10 mM ATP

-

1 µL of relaxed plasmid DNA (e.g., 0.5 µg)

-

Varying concentrations of DNA Gyrase-IN-4 (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is consistent across all reactions and does not exceed 1-2%).

-

Add nuclease-free water to a final volume of 18 µL.

-

-

Include a no-enzyme control (relaxed DNA only) and a no-inhibitor control (enzyme and DNA without inhibitor).

-

-

Enzyme Addition and Incubation:

-

Add 2 µL of diluted DNA gyrase (e.g., 1 unit) to each reaction tube (except the no-enzyme control).

-

Mix gently and incubate at 37°C for 1 hour.

-

-

Reaction Termination and Protein Digestion:

-

Stop the reaction by adding 4 µL of stop buffer.

-

Add 1 µL of proteinase K (10 mg/mL) and incubate at 37°C for 30 minutes to digest the enzyme.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in 1X TAE buffer.

-

Load the entire reaction mixture into the wells of the gel.

-

Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated an appropriate distance.

-

Stain the gel with ethidium bromide (or a safer alternative) and visualize the DNA bands under UV light.

-

-

Data Analysis:

-

Supercoiled DNA will migrate faster than relaxed DNA.

-

Quantify the intensity of the supercoiled DNA band in each lane using gel imaging software.

-

Calculate the percentage of inhibition for each concentration of DNA Gyrase-IN-4 relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: DNA gyrase supercoiling assay workflow.

Conclusion

DNA Gyrase-IN-4 is a potent inhibitor of bacterial DNA gyrase with demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria. The provided data and protocols serve as a valuable resource for researchers investigating novel antibacterial agents and for professionals in the drug development pipeline. Further studies to determine its selectivity against topoisomerase IV and to expand its antibacterial spectrum will provide a more complete profile of this promising compound.

References

Application Notes and Protocols: DNA Gyrase Inhibition Assay Using DNA Gyrase-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it an attractive target for the development of novel antibacterial agents.[3] This document provides a detailed protocol for an in vitro DNA gyrase inhibition assay using DNA Gyrase-IN-4, a potent inhibitor of this enzyme. The assay is based on the principle that DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form, and the inhibition of this activity can be monitored by the change in DNA mobility on an agarose gel.[4][5]

DNA Gyrase-IN-4 has been identified as a potent antagonist of DNA gyrase with an IC50 value of 0.13 µM.[6] It is effective against a range of bacteria including Staphylococcus aureus, Listeria monocytogenes, Salmonella, and Escherichia coli.[6] This protocol will detail the necessary reagents, step-by-step experimental procedure, and methods for data analysis to evaluate the inhibitory potential of DNA Gyrase-IN-4.

Signaling Pathway of DNA Gyrase Inhibition

Inhibition of DNA gyrase by compounds like DNA Gyrase-IN-4 leads to the stalling of replication forks and the accumulation of double-strand breaks (DSBs) in the bacterial chromosome.[4] This DNA damage triggers a cascade of cellular responses, primarily the SOS response and oxidative stress.[4][7] The SOS response is a global DNA damage repair system in bacteria, regulated by the RecA and LexA proteins.[8] The presence of single-stranded DNA (ssDNA) at the site of DSBs activates RecA, which in turn promotes the autocatalytic cleavage of the LexA repressor.[7] This leads to the upregulation of a suite of genes involved in DNA repair and cell cycle arrest.[9] Concurrently, the disruption of normal cellular processes by gyrase inhibition can lead to the generation of reactive oxygen species (ROS), inducing an oxidative stress response, which further contributes to cell damage and death.[4][10]

Experimental Protocol

This protocol is adapted from standard DNA gyrase supercoiling inhibition assays.[1][11]

Materials and Reagents

-

DNA Gyrase: (e.g., E. coli DNA Gyrase), stored at -80°C.

-

Relaxed pBR322 DNA: Substrate for the supercoiling reaction.

-

DNA Gyrase-IN-4: Stored as a stock solution in DMSO at -20°C.[6]

-

5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[11]

-

5X Dilution Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 10 mM DTT, 5 mM EDTA, 50% (w/v) glycerol.[11]

-

ATP Solution: 10 mM, pH 7.0.

-

Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[12]

-

Agarose

-

10X TBE Buffer: Tris-borate-EDTA buffer for gel electrophoresis.

-

Ethidium Bromide or other DNA stain

-

Chloroform/Isoamyl Alcohol (24:1) (Optional)

-

Nuclease-free water

Experimental Workflow

Step-by-Step Procedure

-

Preparation of DNA Gyrase-IN-4 Dilutions:

-

Prepare a serial dilution of DNA Gyrase-IN-4 in DMSO. A suggested concentration range to test would be from 0.01 µM to 10 µM to encompass the reported IC50 of 0.13 µM.[6]

-

-

Reaction Setup:

-

On ice, prepare a master mix containing the following per reaction:

-

6 µL 5X Assay Buffer

-

1 µL Relaxed pBR322 DNA (e.g., 0.5 µg/µL)

-

1 µL 10 mM ATP

-

18 µL Nuclease-free water

-

-

Aliquot 26 µL of the master mix into pre-chilled microcentrifuge tubes.

-

Add 1 µL of the appropriate DNA Gyrase-IN-4 dilution or DMSO (for the no-inhibitor control) to each tube.

-

Include a "no enzyme" control with 1 µL of DMSO.

-

Dilute the DNA gyrase in 1X Dilution Buffer to a working concentration (e.g., 1 U/µL). The optimal amount of enzyme should be determined empirically to achieve ~90% supercoiling in the absence of an inhibitor.

-

Add 3 µL of the diluted DNA gyrase to all tubes except the "no enzyme" control. Add 3 µL of dilution buffer to the "no enzyme" control.

-

The final reaction volume is 30 µL.

-

-

Incubation:

-

Mix the reactions gently by tapping the tubes and incubate at 37°C for 30-60 minutes.

-

-

Stopping the Reaction:

-

Terminate the reactions by adding 6 µL of Stop Buffer/Loading Dye.

-

(Optional) To improve band resolution, a chloroform/isoamyl alcohol extraction can be performed. Add 30 µL of chloroform/isoamyl alcohol (24:1), vortex briefly, and centrifuge for 1 minute. The upper aqueous phase contains the DNA.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in 1X TBE buffer containing a DNA stain (e.g., ethidium bromide).

-

Load 20 µL of each reaction mixture into the wells of the gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

-

-

Data Analysis:

-

Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

-

Quantify the intensity of the supercoiled and relaxed DNA bands using gel documentation software.

-

Calculate the percentage of supercoiling for each reaction.

-

The percentage of inhibition is calculated as: % Inhibition = 100 - [ (Supercoiling with inhibitor) / (Supercoiling without inhibitor) * 100 ]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Data Presentation

The following table presents example data for a typical DNA gyrase inhibitor, illustrating the expected results from an assay with DNA Gyrase-IN-4.

| DNA Gyrase-IN-4 (µM) | % Supercoiling (Relative to Control) | % Inhibition |

| 0 (Control) | 100 | 0 |

| 0.01 | 95 | 5 |

| 0.05 | 75 | 25 |

| 0.1 | 55 | 45 |

| 0.13 | 50 | 50 |

| 0.5 | 20 | 80 |

| 1.0 | 5 | 95 |

| 10.0 | 0 | 100 |

Note: This data is illustrative and based on the known IC50 of DNA Gyrase-IN-4. Actual experimental results may vary.

Conclusion

This application note provides a comprehensive protocol for assessing the inhibitory activity of DNA Gyrase-IN-4 on DNA gyrase. The described supercoiling assay is a robust and reliable method for determining the potency of potential DNA gyrase inhibitors. The detailed experimental workflow and data analysis procedures will enable researchers to effectively evaluate compounds targeting this essential bacterial enzyme, contributing to the discovery and development of new antibacterial therapies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. DNA gyrase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gel-based Gyrase Assay [profoldin.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. SOS response - Wikipedia [en.wikipedia.org]

- 9. DNA Damage Responses in Prokaryotes: Regulating Gene Expression, Modulating Growth Patterns, and Manipulating Replication Forks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of DNA Gyrase-IN-4 for Staphylococcus aureus

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA Gyrase-IN-4 is an investigational inhibitor targeting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[1][2] By interfering with the enzyme's ability to introduce negative supercoils into DNA, this class of inhibitors leads to an accumulation of double-strand breaks, ultimately resulting in bacterial cell death.[2][3] In Gram-positive bacteria such as Staphylococcus aureus, both DNA gyrase and a related enzyme, topoisomerase IV, are potential targets for quinolone-based inhibitors.[1][4][5] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing the antimicrobial efficacy of novel compounds like DNA Gyrase-IN-4 against clinically relevant pathogens such as S. aureus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[6]

These application notes provide detailed protocols for determining the MIC of DNA Gyrase-IN-4 against Staphylococcus aureus using the broth microdilution and agar dilution methods.

Mechanism of Action of DNA Gyrase Inhibitors

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[1][7] Its catalytic cycle involves the binding of ATP to the GyrB subunits and the binding and wrapping of DNA by the GyrA subunits.[1] Quinolone-based inhibitors, the class to which DNA Gyrase-IN-4 likely belongs, trap the enzyme-DNA complex in a transient state, preventing the re-ligation of the cleaved DNA strand.[2] This leads to the accumulation of lethal double-stranded DNA breaks.[1][5] In S. aureus, topoisomerase IV is often the primary target for fluoroquinolones, with DNA gyrase being a secondary target.[8][9]

Caption: Mechanism of DNA gyrase inhibition.

Data Presentation

While specific MIC values for DNA Gyrase-IN-4 are not publicly available, the following table provides a template for presenting such data once obtained. For context, hypothetical values and data for a common fluoroquinolone, ciprofloxacin, are included.

| Compound | Staphylococcus aureus Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| DNA Gyrase-IN-4 | ATCC 29213 | Data to be determined | Data to be determined | Data to be determined |

| Clinical Isolate 1 | Data to be determined | Data to be determined | Data to be determined | |

| Clinical Isolate 2 | Data to be determined | Data to be determined | Data to be determined | |

| Ciprofloxacin | ATCC 29213 | 0.5 | 1 | 0.25 - 2 |

| Clinical Isolate 1 | 1 | 4 | 0.5 - 8 | |

| Clinical Isolate 2 | >32 | >32 | 16 - >64 |

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This method is widely used for determining the MIC of antimicrobial agents and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Materials:

-

DNA Gyrase-IN-4 stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO)

-

Staphylococcus aureus strains (e.g., ATCC 29213 as a quality control strain, and clinical isolates)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 morphologically similar colonies.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

In the first well of a row, add 100 µL of the DNA Gyrase-IN-4 stock solution to achieve the highest desired concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 100 µL from the last well containing the drug.

-

This will leave a final volume of 100 µL in each well.

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the target inoculum density.

-

Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is the lowest concentration of DNA Gyrase-IN-4 that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

-

Caption: Broth microdilution workflow.

Protocol 2: Agar Dilution MIC Assay

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple bacterial isolates against a single antimicrobial agent.[12][13]

Materials:

-

DNA Gyrase-IN-4 stock solution

-

Staphylococcus aureus strains

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Sterile saline (0.85% NaCl) or PBS

-

0.5 McFarland turbidity standard

-

Inoculum replicating device (e.g., multipoint inoculator)

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of Agar Plates:

-

Prepare a series of two-fold dilutions of DNA Gyrase-IN-4 in a suitable solvent.

-

Melt MHA and cool to 45-50°C.

-

Add a defined volume of each drug dilution to a corresponding volume of molten agar to achieve the desired final concentrations. For example, add 2 mL of a 10x drug concentration to 18 mL of molten agar.

-

Mix well and pour into sterile petri dishes. Allow the agar to solidify completely.

-

Prepare a drug-free control plate.

-

-

Preparation of Inoculum:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

-

-

Inoculation:

-

Using an inoculum replicating device, spot-inoculate a standardized volume (typically 1-2 µL) of each bacterial suspension onto the surface of the agar plates, including the control plate. This delivers approximately 1 x 10⁴ CFU per spot.[12]

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate at 35 ± 2°C for 16-20 hours.

-

-

Reading the Results:

-

The MIC is the lowest concentration of DNA Gyrase-IN-4 that completely inhibits the growth of the organism at the inoculation spot. A faint haze or a single colony is disregarded.

-

Quality Control

For both methods, it is essential to include a quality control strain, such as S. aureus ATCC 29213, for which the expected MIC range of a reference antimicrobial agent (e.g., ciprofloxacin) is known. This ensures the validity of the experimental conditions and results.

Conclusion

The broth microdilution and agar dilution methods are robust and reliable for determining the MIC of DNA Gyrase-IN-4 against Staphylococcus aureus. The choice of method may depend on the number of isolates to be tested and laboratory resources. Accurate MIC determination is a cornerstone of preclinical antimicrobial drug development, providing essential data on the potency and spectrum of activity of novel compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. DNA gyrase - Wikipedia [en.wikipedia.org]

- 3. microbenotes.com [microbenotes.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. cmdr.ubc.ca [cmdr.ubc.ca]

- 7. researchgate.net [researchgate.net]

- 8. Mutations in Topoisomerase IV and DNA Gyrase of Staphylococcus aureus: Novel Pleiotropic Effects on Quinolone and Coumarin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Agar dilution - Wikipedia [en.wikipedia.org]

- 13. Development, optimization, standardization, and validation of a simple in-house agar gradient method to determine minimum inhibitory concentration of vancomycin for Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing DNA Gyrase-IN-4 (Ciprofloxacin as a model) for Studying Bacterial DNA Replication

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and recombination.[1][2] Its unique presence in bacteria and absence in higher eukaryotes makes it a prime target for antibacterial drug development.[3][4] This document provides detailed application notes and protocols for the use of DNA Gyrase-IN-4, using the well-characterized fluoroquinolone ciprofloxacin as a model compound, to study bacterial DNA replication. Ciprofloxacin functions by inhibiting DNA gyrase and topoisomerase IV, leading to a cessation of DNA replication and ultimately bacterial cell death.[5][6] By trapping the gyrase-DNA complex, it prevents the re-ligation of the DNA strands, resulting in double-strand breaks.[7][8]

Quantitative Data

The inhibitory activity of ciprofloxacin against DNA gyrase and its antibacterial efficacy are summarized below. These values are representative and can vary depending on the bacterial species, specific assay conditions, and the presence of resistance mutations.

Table 1: Inhibitory Concentration (IC50) of Ciprofloxacin against DNA Gyrase

| Bacterial Species | Enzyme | IC50 (µg/mL) | IC50 (µM) | Reference |

| Enterococcus faecalis | DNA Gyrase | 27.8 | ~83.9 | [9] |

| Enterococcus faecalis | Topoisomerase IV | 9.30 | ~28.1 | [9] |

| Neisseria gonorrhoeae (WT) | DNA Gyrase | - | 0.39 | [3] |

| Neisseria gonorrhoeae (GyrA S91F) | DNA Gyrase | - | 24.7 | [3] |

| Neisseria gonorrhoeae (GyrA D95G) | DNA Gyrase | - | 23.8 | [3] |

| Staphylococcus aureus | DNA Gyrase | 61.7 | ~186.2 | [10] |

| Staphylococcus aureus | Topoisomerase IV | 3.0 | ~9.1 | [10] |

| Escherichia coli | DNA Gyrase | - | 3.25 | [4] |

Note: Conversion from µg/mL to µM is approximated using the molecular weight of ciprofloxacin (~331.34 g/mol ).

Table 2: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Various Bacteria

| Bacterial Species | MIC (µg/mL) | Reference |

| Escherichia coli MG1655 | 0.012 | [11] |

| Enterobacteriaceae (Susceptible Breakpoint) | ≤ 0.25 | [12] |

| Pseudomonas aeruginosa (Susceptible Breakpoint) | ≤ 0.5 | [12] |

| Staphylococcus aureus | 3.42 | [2] |

| Pseudomonas aeruginosa | 5.4 | [2] |

| Ciprofloxacin-resistant E. coli | 8 to 32 | [13] |

Mechanism of Action and Signaling Pathway

Ciprofloxacin targets DNA gyrase (and topoisomerase IV), which are crucial for resolving DNA topological stress during replication. The binding of ciprofloxacin to the enzyme-DNA complex stabilizes it, preventing the re-ligation of the cleaved DNA. This leads to an accumulation of double-strand breaks, which stalls the replication fork and triggers the SOS response, ultimately resulting in bacterial cell death.

Caption: Mechanism of ciprofloxacin action on DNA gyrase.

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibition of this activity is a direct measure of the compound's effect on the enzyme.

a. Materials:

-

Purified DNA gyrase (e.g., from E. coli)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[1]

-

ATP solution (10 mM)

-

DNA Gyrase-IN-4 (Ciprofloxacin) stock solution (in DMSO)

-

Stop Solution/Loading Dye: 10% SDS, 50 mM EDTA, 0.05% bromophenol blue, 50% glycerol.

-

Agarose

-

1X TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Nuclease-free water

b. Protocol:

-

Prepare a reaction mixture on ice containing:

-

6 µL 5X Assay Buffer

-

1 µL relaxed pBR322 (0.5 µg)

-

1 µL ATP (1 mM final concentration)

-

1 µL of DNA Gyrase-IN-4 at various concentrations (or DMSO for control)

-

x µL nuclease-free water to a final volume of 29 µL.

-

-

Add 1 µL of DNA gyrase (1 unit) to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.[14]

-

Stop the reaction by adding 6 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel in 1X TAE or TBE buffer.

-

Perform electrophoresis at a constant voltage until the dye fronts have migrated sufficiently.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

The conversion of relaxed DNA to supercoiled DNA will be observed. The inhibitory effect of the compound is determined by the reduction in the amount of supercoiled DNA compared to the control. The IC50 value can be calculated by quantifying the band intensities.[14]

Caption: DNA Gyrase Supercoiling Assay Workflow.

DNA Gyrase Cleavage Assay

This assay detects the formation of the stabilized cleavage complex induced by quinolone antibiotics.

a. Materials:

-

Purified DNA gyrase

-

Supercoiled plasmid DNA (e.g., pBR322)

-

5X Cleavage Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

-

DNA Gyrase-IN-4 (Ciprofloxacin) stock solution

-

SDS solution (10%)

-

Proteinase K (20 mg/mL)

-

Loading Dye

-

Agarose

-

1X TAE or TBE buffer with ethidium bromide

-

Nuclease-free water

b. Protocol:

-

Prepare a reaction mixture on ice containing:

-

4 µL 5X Cleavage Buffer

-

1 µL supercoiled pBR322 (0.5 µg)

-

1 µL of DNA Gyrase-IN-4 at various concentrations (or DMSO for control)

-

x µL nuclease-free water to a final volume of 19 µL.

-

-

Add 1 µL of DNA gyrase to each reaction tube.

-

Incubate at 37°C for 30-60 minutes.

-

Add 2 µL of 10% SDS and mix gently. Incubate at 37°C for 15 minutes.

-

Add 2 µL of Proteinase K and incubate at 45°C for 30 minutes to digest the enzyme.[3]

-

Add loading dye and load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis.

-

Visualize the gel under UV light. The appearance of a linear DNA band indicates the formation of a cleavage complex. The intensity of the linear band correlates with the activity of the compound.

Caption: DNA Gyrase Cleavage Assay Workflow.

Conclusion

DNA Gyrase-IN-4, exemplified by ciprofloxacin, is a powerful tool for studying the intricacies of bacterial DNA replication. The protocols and data presented here provide a framework for researchers to investigate the mechanism of DNA gyrase and to screen for novel inhibitors. Understanding the interactions between these inhibitors, DNA gyrase, and the bacterial replication machinery is crucial for the development of new antibacterial agents to combat the growing threat of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]

- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Ciprofloxacin pre-exposure influences individual cell MIC and heteroresistance of bacteria inside microfluidic droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 3.4. DNA Gyrase Assay [bio-protocol.org]

Application Notes and Protocols: Ciprofloxacin as a Tool for Studying Topoisomerase Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling and catenation, which arise during replication, transcription, and recombination.[1] Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are critical for bacterial survival, making them prime targets for antimicrobial agents.[2] DNA gyrase, unique to bacteria, introduces negative supercoils into DNA, a process vital for DNA compaction and replication.[3]

Ciprofloxacin, a member of the fluoroquinolone class of antibiotics, is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV.[4][5] It functions as a "topoisomerase poison" by stabilizing the covalent complex formed between the enzyme and cleaved DNA.[6][7] This stabilized complex blocks the progression of replication forks and transcription machinery, leading to the accumulation of double-strand breaks and ultimately, cell death.[1][6] Due to its well-characterized mechanism of action, ciprofloxacin serves as an invaluable tool for studying the function of bacterial topoisomerases and the cellular response to DNA damage.

These application notes provide an overview of the utility of ciprofloxacin in topoisomerase research, including its inhibitory activities and detailed protocols for key in vitro assays.

Data Presentation

The inhibitory activity of ciprofloxacin and other topoisomerase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for ciprofloxacin and other representative topoisomerase inhibitors against various enzymes.

Table 1: Inhibitory Activity (IC50) of Ciprofloxacin against Bacterial Topoisomerases

| Target Enzyme | Organism | Assay Type | IC50 (µM) | Reference(s) |

| DNA Gyrase | Escherichia coli | Supercoiling | 0.39 - 0.6 | [5][8] |

| DNA Gyrase | Neisseria gonorrhoeae | Supercoiling | 0.39 | [5] |

| DNA Gyrase | Enterococcus faecalis | Supercoiling | 27.8 | [4] |

| Topoisomerase IV | Escherichia coli | Decatenation | 5.7 | [8] |

| Topoisomerase IV | Enterococcus faecalis | Decatenation | 9.30 | [4] |

| Topoisomerase IV | Staphylococcus aureus | Decatenation | 3.0 | [9] |

Table 2: Comparative Inhibitory Activity (IC50) of Other Topoisomerase Inhibitors

| Inhibitor | Target Enzyme | Organism/Cell Line | Assay Type | IC50 (µM) | Reference(s) |

| Novobiocin | DNA Gyrase | Escherichia coli | Supercoiling | 0.026 - 0.08 | [10][11] |

| Etoposide | Topoisomerase II | Human | DNA Cleavage | 59.2 | [12] |

| Etoposide | Topoisomerase II | Yeast | DNA Cleavage (ATP-dependent) | 6 | [2] |

| Gemifloxacin | DNA Gyrase | Staphylococcus aureus | Supercoiling | 5.6 | [9] |

| Moxifloxacin | DNA Gyrase | Staphylococcus aureus | Supercoiling | 27.5 | [9] |

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. The inhibition of this activity by compounds like ciprofloxacin can be quantified by analyzing the DNA topology using agarose gel electrophoresis.

Materials:

-

Purified DNA Gyrase (e.g., from E. coli)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

5X DNA Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

-

10 mM ATP solution

-

Ciprofloxacin stock solution (in a suitable solvent like DMSO)

-

Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

-

Agarose

-

1X TAE or TBE Buffer

-

Ethidium bromide or other DNA stain

-

Proteinase K (optional)

Protocol:

-

Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a standard 20 µL reaction, add the following in order:

-

Nuclease-free water to a final volume of 20 µL

-

4 µL of 5X DNA Gyrase Assay Buffer

-

1 µL of 10 mM ATP

-

0.5 µg of relaxed plasmid DNA

-

Varying concentrations of ciprofloxacin (or solvent control). Ensure the final solvent concentration does not inhibit the enzyme (typically ≤1%).

-

Add DNA gyrase (the amount required to achieve ~80-90% supercoiling in the absence of inhibitor should be predetermined by enzyme titration).[5]

-

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye. An optional step to improve band resolution is to add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes before adding the loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE or TBE buffer. Run the gel at a low voltage (e.g., 1-2 V/cm) for several hours to resolve the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed or nicked DNA.

-

Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software. Calculate the percentage of inhibition for each ciprofloxacin concentration relative to the no-drug control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DNA Gyrase-Mediated DNA Cleavage Assay

This assay is used to determine if an inhibitor acts as a topoisomerase poison by stabilizing the enzyme-DNA cleavage complex. The formation of a stable cleavage complex results in the conversion of supercoiled plasmid DNA into a linear form, which can be visualized by agarose gel electrophoresis.

Materials:

-

Purified DNA Gyrase

-

Supercoiled circular plasmid DNA (e.g., pBR322)

-

5X DNA Gyrase Cleavage Buffer: Note that ATP is often omitted in this assay for quinolones as it is not required to stabilize the cleavage intermediate.[13] A typical buffer is 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

-

Ciprofloxacin stock solution

-

0.2% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K (10 mg/mL)

-

Stop Buffer/Loading Dye

-

Agarose

-

1X TAE or TBE Buffer with ethidium bromide

-

Linear DNA marker

Protocol:

-

Reaction Setup: On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 30 µL reaction:

-

Nuclease-free water to a final volume of 30 µL

-

6 µL of 5X DNA Gyrase Cleavage Buffer

-

0.5 µg of supercoiled plasmid DNA

-

Varying concentrations of ciprofloxacin.

-

Add a higher concentration of DNA gyrase than used in the supercoiling assay (e.g., 10-fold more).[13]

-

-

Incubation: Incubate the reactions at 37°C for 30 minutes to allow for the formation of cleavage complexes.

-

Complex Trapping and Protein Digestion: Add 3 µL of 0.2% SDS and 1 µL of 10 mg/mL Proteinase K. Incubate at 37°C for another 30 minutes to digest the gyrase that is covalently bound to the DNA.

-

Termination: Stop the reaction by adding Stop Buffer/Loading Dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Include a linear DNA marker.

-

Visualization and Analysis: Visualize the DNA bands under UV light. The amount of linear DNA produced is indicative of the level of stabilized cleavage complexes. Quantify the bands to determine the concentration of ciprofloxacin that produces the maximum amount of cleaved DNA.

Visualizations

Signaling Pathway of Topoisomerase Poison-Induced DNA Damage

Topoisomerase poisons like ciprofloxacin lead to the accumulation of DNA double-strand breaks (DSBs), which trigger a cellular DNA damage response (DDR). This response involves the activation of protein kinases such as ATM and ATR, which in turn phosphorylate a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[14][15]

Caption: Ciprofloxacin-induced DNA damage response pathway.

Experimental Workflow for DNA Gyrase Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing potential DNA gyrase inhibitors.

Caption: Workflow for DNA gyrase inhibitor discovery.

Logical Relationship of Topoisomerase Inhibition and Cellular Outcomes

The inhibition of DNA gyrase by a topoisomerase poison sets off a chain of events that can lead to distinct cellular fates.

Caption: Cellular fates following topoisomerase inhibition.

References

- 1. DNA Repair Functions That Control Sensitivity to Topoisomerase-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. journals.asm.org [journals.asm.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Etoposide | DNA Topoisomerase Inhibitors: R&D Systems [rndsystems.com]

- 13. inspiralis.com [inspiralis.com]

- 14. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA repair functions that control sensitivity to topoisomerase-targeting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Experimental Use of DNA Gyrase-IN-4 in E. coli Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA gyrase, an essential bacterial enzyme, is a type II topoisomerase that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it an ideal target for antibacterial agents.[1] DNA Gyrase-IN-4 is a novel investigational inhibitor targeting the E. coli DNA gyrase. These application notes provide a comprehensive guide for the experimental evaluation of DNA Gyrase-IN-4 in E. coli, including its mechanism of action, protocols for assessing its activity, and expected quantitative outcomes.

DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits.[1] The GyrA subunit is primarily responsible for DNA binding and cleavage, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[2] Inhibitors can target either of these subunits, disrupting the enzyme's function and leading to bacterial cell death.[3][4][5]

Mechanism of Action

DNA Gyrase-IN-4 is hypothesized to function as a DNA gyrase poison, similar to fluoroquinolones, by stabilizing the covalent complex between DNA gyrase and cleaved DNA.[4][5][6] This stabilization of the cleavage complex leads to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell.[4][5][6]

Caption: Mechanism of DNA gyrase inhibition by DNA Gyrase-IN-4.

Quantitative Data Summary

The following tables summarize the expected in vitro activity of DNA Gyrase-IN-4 against E. coli.

Table 1: Antibacterial Activity of DNA Gyrase-IN-4 against E. coli Strains

| Bacterial Strain | Description | DNA Gyrase-IN-4 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| E. coli ATCC 25922 | Wild-type, susceptible | 0.06 | 0.015 |

| E. coli clinical isolate (gyrA S83L) | Ciprofloxacin-resistant | 0.5 | 4 |

| E. coli clinical isolate (gyrA D87N) | Ciprofloxacin-resistant | 0.5 | 4 |

| E. coli clinical isolate (parC S80I) | Ciprofloxacin-resistant | 0.125 | 0.03 |

Table 2: In Vitro Enzymatic Inhibition Data for DNA Gyrase-IN-4

| Enzyme | Assay Type | DNA Gyrase-IN-4 IC₅₀ (µM) | Ciprofloxacin IC₅₀ (µM) |

| E. coli DNA Gyrase | Supercoiling Inhibition | 0.2 | 0.8 |

| Human Topoisomerase II | Decatenation Inhibition | > 100 | > 100 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of DNA Gyrase-IN-4 required to inhibit the visible growth of E. coli.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

E. coli strains (e.g., ATCC 25922)

-

DNA Gyrase-IN-4 stock solution (e.g., 10 mg/mL in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum by diluting an overnight culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Prepare serial two-fold dilutions of DNA Gyrase-IN-4 in MHB in the 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

E. coli DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA Gyrase-IN-4 to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.

Materials:

-

E. coli DNA Gyrase enzyme

-

Relaxed pBR322 plasmid DNA (1 µg/µL)

-

5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

-

Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)

-

DNA Gyrase-IN-4

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1%)

-

TAE buffer

-

Ethidium bromide or other DNA stain

-

Gel documentation system

Procedure:

-

On ice, prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add varying concentrations of DNA Gyrase-IN-4 or DMSO (vehicle control) to the tubes.

-

Add E. coli DNA gyrase to all tubes except the negative control (no enzyme).

-

Incubate the reactions at 37°C for 30-60 minutes.[7]

-

Stop the reaction by adding Stop Buffer/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Run the gel at approximately 90V for 90 minutes.

-

Stain the gel with ethidium bromide and visualize it under UV light.

-

Analyze the gel: relaxed plasmid DNA migrates slower than supercoiled DNA. Inhibition of supercoiling will result in a band corresponding to the relaxed form.

Caption: Experimental workflow for the DNA gyrase supercoiling assay.

Disclaimer

This document provides standardized protocols and expected results for the investigational compound DNA Gyrase-IN-4. Actual results may vary depending on the specific experimental conditions and reagents used. Researchers should optimize these protocols for their specific laboratory settings. This compound is for research use only and not for human or veterinary use.

References

- 1. DNA gyrase - Wikipedia [en.wikipedia.org]

- 2. Single-molecule imaging of DNA gyrase activity in living Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Cleavage Activities of Staphylococcus aureus Gyrase and Topoisomerase IV Stimulated by Quinolones and 2-Pyridones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. topogen.com [topogen.com]

Application Notes and Protocols: Solubility of DNA Gyrase-IN-4 for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the solubility of DNA Gyrase-IN-4, a potent DNA gyrase inhibitor, for its application in in vitro assays. Proper handling and solubilization of this compound are critical for obtaining accurate and reproducible experimental results.

Compound Information

DNA Gyrase-IN-4 is a small molecule inhibitor of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[1][2][3] Its inhibitory activity makes it a compound of interest for antibacterial drug discovery.

Chemical Properties of DNA Gyrase-IN-4:

| Property | Value |

| Molecular Formula | C22H15Cl2NO4S |

| Molecular Weight | 460.33 g/mol |

| Appearance | Solid |

Solubility Data

The solubility of DNA Gyrase-IN-4 is a key factor for its use in in vitro experiments. Based on available data, the compound exhibits the following solubility characteristics:

| Solvent | Solubility | Recommendations for In Vitro Assays |

| DMSO (Dimethyl Sulfoxide) | Soluble[4] | Recommended as the primary solvent for creating high-concentration stock solutions.[4] |

| Ethanol | May be soluble | Can be tested as an alternative solvent system. |

| DMF (Dimethylformamide) | May be soluble | Can be tested as an alternative solvent system. |

| Water / Aqueous Buffers (e.g., PBS) | Likely Insoluble | Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobic nature. Precipitation is likely to occur when diluting a DMSO stock into aqueous solutions without careful optimization.[5][6] |

Note: It is crucial to avoid precipitation of the compound in the final assay medium. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to minimize solvent-induced artifacts.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of DNA Gyrase-IN-4, which can be serially diluted for various in vitro assays.

Materials:

-

DNA Gyrase-IN-4 powder

-

Anhydrous DMSO (Dimethyl Sulfoxide)

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing the Compound: Accurately weigh a precise amount of DNA Gyrase-IN-4 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.603 mg of the compound.

-

Adding Solvent: Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

-

-

Storage: Store the 10 mM stock solution at -20°C or -80°C for long-term stability.[4] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution to the final desired concentration in an aqueous assay buffer.

Materials:

-

10 mM DNA Gyrase-IN-4 stock solution in DMSO

-

Appropriate aqueous assay buffer (e.g., Tris-HCl, HEPES)

-

Sterile microcentrifuge tubes or multi-well plates

Procedure:

-

Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, it is advisable to perform an intermediate dilution of the DMSO stock in the assay buffer. For example, dilute the 10 mM stock 1:10 in assay buffer to create a 1 mM intermediate solution with 10% DMSO.

-

Final Dilution: Add the required volume of the stock or intermediate solution to the final assay mixture. Ensure that the final concentration of DMSO is below the tolerance level of your specific assay and biological system (typically ≤0.5%).

-

Mixing: Mix the final solution thoroughly by gentle pipetting or brief vortexing.

-

Solvent Control: It is essential to include a vehicle control in your experiments, which contains the same final concentration of DMSO as the test samples, to account for any effects of the solvent on the assay.

Visualizations

Caption: Experimental workflow for preparing DNA Gyrase-IN-4 solutions.

Caption: Logical relationship of DNA Gyrase-IN-4 solubility testing.

References

- 1. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA gyrase - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. DNA Gyrase-IN-4 I CAS#: 2416400-32-1 I DNA gyrase inhibitor I InvivoChem [invivochem.com]

- 5. researchgate.net [researchgate.net]

- 6. Reddit - The heart of the internet [reddit.com]

Application Notes and Protocols: Preparation of DNA Gyrase-IN-4 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of DNA Gyrase-IN-4, a potent inhibitor of bacterial DNA gyrase.[1] The protocols outlined below are intended to ensure the stability and efficacy of the compound for in vitro and in vivo research applications. Adherence to these guidelines is critical for obtaining reproducible experimental results.

Introduction to DNA Gyrase-IN-4

DNA Gyrase-IN-4 is a small molecule inhibitor that targets bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[2][3] By inhibiting this enzyme, DNA Gyrase-IN-4 effectively blocks bacterial proliferation, making it a valuable tool for antibacterial research and drug development. DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, a process crucial for maintaining the proper DNA topology in bacteria.[4][5] Inhibition of this process leads to the accumulation of double-stranded DNA breaks, triggering a cascade of events that result in bacterial cell death.[6][7]

Physicochemical Properties and Storage

A comprehensive understanding of the physicochemical properties of DNA Gyrase-IN-4 is essential for its proper handling and storage.